1-(3,4-Dihydro-2-naphthyl)pyrrolidine
Overview
Description
1-(3,4-Dihydro-2-naphthyl)pyrrolidine is a heterocyclic compound . It has an empirical formula of C14H17N and a molecular weight of 199.29 . It is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine is represented by the SMILES stringC1CCN(C1)C2=Cc3ccccc3CC2
. The InChI key for this compound is YWYAUYAEQBYZFN-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
1-(3,4-Dihydro-2-naphthyl)pyrrolidine has a melting point of 82-84 °C (lit.) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Characterization
New Families of Ru Complexes for Water Oxidation : A study described the synthesis of dinuclear complexes using a bridging ligand related to naphthyridine and pyridine, showcasing their potential in catalyzing water oxidation. The research highlights the electronic and redox properties beneficial for oxygen evolution reactions, indicating their utility in renewable energy applications (Zong & Thummel, 2005).
Electrochromic and Fluorescent Polymers : A novel polymer was synthesized from a derivative similar to the chemical structure , displaying reversible redox processes and stable electrochromic behavior. This polymer, due to its solubility and light-emitting properties, could find applications in electronic displays and sensors (Cihaner & Algi, 2008).
Chemical Reactions and Mechanisms
Formation of Dibenzoxanthenes and Calixarenes : Research on 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which share structural motifs with the compound , shows that they undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes and calixarenes. This finding could be relevant for developing new synthetic pathways in organic chemistry (Gazizov et al., 2015).
Synthesis of Highly Fluorescent Pyrrolopyridines : A study presented a three-component approach to synthesize pyrrolo[2,3-b]pyridines, demonstrating the compound's potential in creating highly fluorescent materials. These materials could be useful in optical devices and sensors due to their brightness and pH sensitivity (Schramm et al., 2006).
Applications in Sensing and Imaging
Chemosensors for Transition Metal Ions : Compounds synthesized using naphthalene derivatives, similar to the structure , have been shown to selectively sense Cu2+ ions, changing color upon complexation. This property is valuable for developing selective sensors in environmental monitoring and bioimaging applications (Gosavi-Mirkute et al., 2017).
Selective Fluorescent Turn-off Sensing of Pd2+ Ion : Another application involves the use of naphthyl-based probes for the selective detection of Pd2+ ions in aqueous media, illustrating potential uses in chemical sensing and environmental pollution monitoring (Kumar et al., 2017).
Safety And Hazards
This compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
1-(3,4-dihydronaphthalen-2-yl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-6,11H,3-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYAUYAEQBYZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175675 | |
Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |
CAS RN |
21403-95-2 | |
Record name | 1-(3,4-Dihydro-2-naphthalenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21403-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dihydro-2-naphthyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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